2,4-Diaminobutyric acid
Overview
Description
. It is characterized by the presence of two amino groups attached to the butyric acid backbone at positions 2 and 4. This compound is known for its role as a γ-aminobutyric acid (GABA) transaminase inhibitor and a GABA reuptake inhibitor .
Mechanism of Action
Target of Action
2,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . By inhibiting this enzyme, DABA prevents the conversion of GABA to glutamate, leading to elevated levels of GABA .
Mode of Action
DABA acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . DABA is also a GABA reuptake inhibitor , which means it prevents the reabsorption of GABA into the neuron after it has transmitted a signal . This action further elevates levels of GABA .
Biochemical Pathways
The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA in the synaptic cleft . This leads to enhanced GABAergic signaling, which is generally inhibitory, reducing neuronal excitability .
Result of Action
The primary result of DABA’s action is an increase in GABA levels, leading to enhanced GABAergic signaling . This can have various effects depending on the specific context, but generally leads to a reduction in neuronal excitability . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin .
Biochemical Analysis
Biochemical Properties
2,4-Diaminobutanoic acid plays a crucial role in biochemical reactions. It acts as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This action further elevates levels of GABA .
Cellular Effects
The effects of 2,4-Diaminobutanoic acid on various types of cells and cellular processes are significant. It has been found to have cytolytic effects on a human glioma cell line, SKMG-1, and normal human fibroblasts . The concentrations of 2,4-Diaminobutanoic acid necessary to reduce the cell count to 50% of control following a 24-h incubation at 37°C are 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .
Molecular Mechanism
The molecular mechanism of 2,4-Diaminobutanoic acid involves its role as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor . This action further elevates levels of GABA .
Temporal Effects in Laboratory Settings
It is known that the compound has cytolytic effects on certain cell lines, indicating potential changes over time in cellular function .
Dosage Effects in Animal Models
The effects of 2,4-Diaminobutanoic acid vary with different dosages in animal models
Metabolic Pathways
It is known that the compound plays a role in the metabolism of GABA, acting as a GABA-T non-competitive inhibitor and a GABA reuptake inhibitor .
Preparation Methods
The preparation of 2,4-diaminobutyric acid can be achieved through various synthetic routes. One common method involves the hydrolysis of γ-poly(diaminobutyric acid), followed by separation and drying . Another method includes the reaction of hydrogen bromide with this compound to form its hydrobromide salt . Industrial production methods often involve controlled reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2,4-Diaminobutyric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Diaminobutyric acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2,4-Diaminobutyric acid can be compared with other similar compounds, such as:
β-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid known for its neurotoxic effects.
N-(2-aminoethyl)glycine (AEG): A compound that shares some structural similarities and is also associated with neurotoxic effects.
What sets this compound apart is its dual role as both a GABA transaminase inhibitor and a GABA reuptake inhibitor, making it unique in its mechanism of action .
Properties
IUPAC Name |
2,4-diaminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862749 | |
Record name | 2,4-Diaminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diaminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
305-62-4 | |
Record name | 2,4-Diaminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diaminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOBUTYRIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92V7KM11ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Diaminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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